molecular formula C21H28O2 B1338738 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL CAS No. 84533-97-1

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL

Cat. No.: B1338738
CAS No.: 84533-97-1
M. Wt: 312.4 g/mol
InChI Key: GJOZFCGJRJJJSJ-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with “2-(3-(Benzyloxy)phenyl)octan-2-ol” are not well-documented in the available literature .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound is known to interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Benzyloxy)phenyl)hexan-2-ol
  • 2-(3-(Benzyloxy)phenyl)butan-2-ol
  • 2-(3-(Benzyloxy)phenyl)decan-2-ol

Uniqueness

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its longer alkyl chain compared to similar compounds may result in different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-4-5-9-15-21(2,22)19-13-10-14-20(16-19)23-17-18-11-7-6-8-12-18/h6-8,10-14,16,22H,3-5,9,15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZFCGJRJJJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516561
Record name 2-[3-(Benzyloxy)phenyl]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84533-97-1
Record name 2-[3-(Benzyloxy)phenyl]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 186 g. (7.65 mole) of magnesium in 3.5 l. of tetrahydrofuran was added 1.023 l. (7.29 mole) of 1-bromohexane over 2 hours. The resultant Grignard solution was allowed to cool to 25° C. A solution of 1.098 kg. (4.86 mole) of 3-benzyloxyacetophenone in 1 liter of tetrahydrofuran was added to the Grignard solution over a 3 hour period. The reaction temperature was maintained at 12°-18° C. with an ice bath. Upon completion of the addition the reaction was allowed to stir overnight at 25° C. A solution of 61.5 g. (3.42 mole) of water in 120 ml. tetrahydrofuran was added to the reaction over 15 minutes and, after stirring 20 minutes longer 0.440 l. (1.1 mole) of 2.5 M hexylmagnesium bromide in ether, was added. The reaction was stirred 20 hours longer and then quenched by slow addition to a mixture of 6 l. water and ice and 750 g. (14.2 mole) of ammonium chloride. The organic extract was removed and the aqueous extract was extracted with 1 liter of ether. The combined organic extract was washed with 1 liter of saturated sodium chloride, dried over magnesium sulfate and evaporated to yield 1.424 kg. (94%) of the title compound as an oil.
Quantity
7.65 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.29 mol
Type
reactant
Reaction Step Three
Quantity
4.86 mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
3.42 mol
Type
reactant
Reaction Step Five
Quantity
1.1 mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
14.2 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
94%

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